molecular formula C22H26N4O4 B11400101 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1-propan-2-ylurea

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1-propan-2-ylurea

Cat. No.: B11400101
M. Wt: 410.5 g/mol
InChI Key: CAJUWHWIBWCKGG-UHFFFAOYSA-N
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Description

The compound “3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHYLPHENYL)-3-(PROPAN-2-YL)UREA” is a synthetic organic molecule that belongs to the class of urea derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHYLPHENYL)-3-(PROPAN-2-YL)UREA” typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Attachment of the methoxy-substituted phenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxy-substituted benzaldehyde in the presence of a suitable catalyst.

    Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-substituted phenyl groups.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the urea moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced products may include amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHYLPHENYL)-3-(PROPAN-2-YL)UREA” involves its interaction with specific molecular targets. The oxadiazole ring and urea moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propanoic acid
  • 3,4-Dimethoxybenzaldehyde
  • 1,2,4-Oxadiazole derivatives

Uniqueness

The uniqueness of “3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHYLPHENYL)-3-(PROPAN-2-YL)UREA” lies in its combination of the oxadiazole ring, methoxy-substituted phenyl groups, and urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)-1-propan-2-ylurea

InChI

InChI=1S/C22H26N4O4/c1-14(2)26(22(27)23-17-9-6-15(3)7-10-17)13-20-24-21(25-30-20)16-8-11-18(28-4)19(12-16)29-5/h6-12,14H,13H2,1-5H3,(H,23,27)

InChI Key

CAJUWHWIBWCKGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C(C)C

Origin of Product

United States

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